Ethyl 2-cyano-3-methylbutanoate

Description

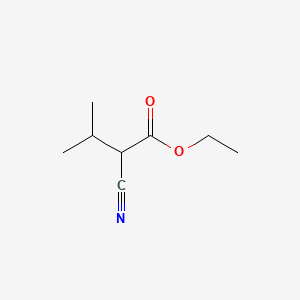

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-11-8(10)7(5-9)6(2)3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXJMUDYWSXOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291927 | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-49-8 | |

| Record name | 3213-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyano-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-cyano-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Ethyl 2-cyano-3-methylbutanoate

This guide provides an in-depth technical analysis of the spectroscopic characterization of Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8), a critical intermediate in the synthesis of pharmaceutical agents such as pregabalin and various amino acid analogs.

Introduction & Structural Context

Ethyl 2-cyano-3-methylbutanoate (also known as ethyl

The spectroscopic data presented below is essential for quality control (QC) and structural validation during synthetic optimization.

Synthesis & Sample Preparation

To ensure the integrity of the spectroscopic data, the sample is typically prepared via the alkylation of ethyl cyanoacetate.[1] Impurities from this process (e.g., dialkylated byproducts or unreacted starting material) can significantly alter NMR integration and MS fragmentation baselines.[1]

Synthesis Workflow (Graphviz)

The following diagram outlines the standard synthesis and isolation logic to obtain the pure analyte.

Figure 1: Synthetic pathway for generating high-purity Ethyl 2-cyano-3-methylbutanoate for analysis.

Spectroscopic Data Analysis[1][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Protocol:

H NMR Acquisition

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL of

(Chloroform-d) containing 0.03% TMS. -

Instrument: 400 MHz or higher (recommended for resolution of the isopropyl multiplet).

-

Parameters: Pulse angle 30°, relaxation delay 1.0 s, 16 scans.

H NMR Data Table (

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 1, 2 | 1.08, 1.12 | Doublet (dd) | 6H | Isopropyl | |

| 3 | 1.31 | Triplet | 3H | Ester | |

| 4 | 2.42 | Octet/Multiplet | 1H | - | Isopropyl |

| 5 | 3.48 | Doublet | 1H | ||

| 6 | 4.26 | Quartet | 2H | Ester |

Interpretation:

-

The doublet at 3.48 ppm is the most critical signal.[1] Its chemical shift is deshielded by both the nitrile and ester groups.

-

The isopropyl methyls often appear as two overlapping doublets due to the chiral center at the

-position, rendering the methyl groups diastereotopic, though they may overlap into a single doublet in lower-resolution fields.[1]

C NMR Data Table (

, 100 MHz)

| Shift ( | Carbon Type | Assignment |

| 13.9 | Ester methyl | |

| 19.8, 20.3 | Isopropyl methyls | |

| 29.5 | Isopropyl methine | |

| 46.2 | ||

| 62.4 | Ester methylene | |

| 116.5 | Nitrile carbon | |

| 166.8 | Ester carbonyl |

Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method to confirm functional group integrity, specifically the presence of the nitrile group which can sometimes hydrolyze.[1]

-

Method: Neat liquid film on NaCl/KBr plates or ATR (Attenuated Total Reflectance).[1]

| Wavenumber ( | Intensity | Functional Group | Vibration Mode |

| 2970 - 2880 | Medium | Alkyl C-H | Stretching |

| 2248 | Weak/Medium | Nitrile Stretch (Diagnostic) | |

| 1745 | Strong | Ester Carbonyl Stretch | |

| 1260, 1180 | Strong | Ester C-O Stretch |

Note: The nitrile peak at ~2248

Mass Spectrometry (EI-MS)

The Electron Ionization (EI) mass spectrum provides a unique fingerprint.[1] The fragmentation is driven by the stability of the secondary carbocation and

Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathways leading to the observed ions.

Figure 2: Proposed EI-MS fragmentation pathway for Ethyl 2-cyano-3-methylbutanoate.

Key MS Peaks (EI, 70 eV)

| m/z | Relative Abundance | Fragment Assignment |

| 155 | Low (<5%) | Molecular Ion |

| 140 | Low | |

| 110 | Medium | |

| 85 | High | Secondary fragment (NIST Top Peak) |

| 68 | 100% (Base Peak) | |

| 29 | High | Ethyl group fragment |

Mechanistic Insight: The base peak at m/z 68 is characteristic of alkylated cyanoacetates, often resulting from a McLafferty-like rearrangement or elimination of the ester moiety followed by loss of the alkyl chain.[1]

References

-

National Institute of Standards and Technology (NIST). Ethyl 2-cyano-3-methylbutanoate Mass Spectrum (NIST Mass Spectrometry Data Center). Retrieved from [1]

-

PubChem. Ethyl 2-cyano-3-methylbutanoate (Compound Summary). National Library of Medicine. Retrieved from [1]

-

SpectraBase. Ethyl 2-cyano-3-methylbutanoate NMR and IR Data. Wiley Science Solutions. Retrieved from [1][3]

-

ChemicalBook. Ethyl 2-cyano-3-methylbutanoate Properties and Safety. Retrieved from [1]

Sources

Thermochemical Characterization of Ethyl 2-cyano-3-methylbutanoate

This technical guide details the thermochemical and physical properties of Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8).[1] Due to the scarcity of experimental thermodynamic data for this specific intermediate in open literature, this guide synthesizes theoretical group-contribution estimates with validated synthesis and measurement protocols . It is designed to enable researchers to generate high-fidelity data for process safety and scale-up.

Technical Guide Series: Organic Intermediates in Drug Discovery

Executive Summary

Ethyl 2-cyano-3-methylbutanoate (also known as Ethyl

Despite its utility, experimental thermochemical data (standard enthalpy of formation, heat capacity) is currently absent from major public databases (NIST, DIPPR) . This guide provides a theoretical baseline derived from Group Contribution Methods (Joback/Benson) and outlines the definitive experimental protocols required to empirically validate these properties for rigorous process safety analysis.

Chemical Identity & Structural Profile[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |

| CAS Registry Number | 3213-49-8 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| SMILES | CCOC(=O)C(C#N)C(C)C |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Key Functional Groups | Nitrile (-CN), Ester (-COO-), Isopropyl (-CH(CH3)2) |

Thermochemical Properties (Theoretical & Estimated)

Note: The values below are calculated using Joback and Benson Group Contribution Methods due to the absence of direct calorimetric data. These should be treated as baseline estimates for experimental design.

Thermodynamic State Functions (Standard Conditions, 298.15 K)

| Property | Estimated Value | Method/Basis |

| Enthalpy of Formation ( | Benson Group Additivity (Derived) | |

| Enthalpy of Formation ( | Derived via | |

| Gibbs Free Energy ( | Joback Method [1] | |

| Heat Capacity ( | Structural Analog Comparison | |

| Enthalpy of Vaporization ( | Estimated at |

Phase Transition Data

| Property | Value / Range | Notes |

| Boiling Point ( | 225 - 230 °C (at 760 Torr) | Extrapolated from analog [2] |

| Reduced Pressure BP | 98 - 105 °C (at 1-2 mmHg) | Consistent with unsaturated analog data [3] |

| Melting Point ( | Liquid at room temperature | |

| Flash Point | ~95 - 100 °C | Predicted (Closed Cup) |

Synthesis & Purification for Metrology

To obtain thermochemical data of sufficient quality (uncertainty < 0.1%), the sample purity must exceed 99.9% . Commercial samples often contain traces of the starting material (ethyl cyanoacetate) or the unsaturated byproduct.

Synthesis Route: Alkylation of Ethyl Cyanoacetate

The most reliable route for high-purity synthesis is the alkylation of ethyl cyanoacetate with 2-iodopropane (isopropyl iodide) using Sodium Hydride (NaH).

Reaction:

Purification Protocol (Vacuum Distillation)

-

Quench & Extraction: Quench reaction with saturated

, extract with diethyl ether, and dry over -

Solvent Removal: Rotary evaporation at 40°C.

-

Fractional Distillation: Use a spinning band column or Vigreux column under high vacuum (< 2 mmHg).

-

Foreshot: Discard fractions boiling < 90°C (0.5 mmHg).

-

Main Fraction: Collect at 98–100°C (1 mmHg) [3].

-

-

Verification: Confirm purity via GC-MS and

H-NMR. No peaks corresponding to the alkene (unsaturated analog) should be visible at

Experimental Measurement Protocols

Use the following workflows to generate the missing thermochemical data.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to thermodynamic data generation.

Figure 1: Integrated workflow for the synthesis, purification, and thermochemical characterization of Ethyl 2-cyano-3-methylbutanoate.

Protocol: Combustion Calorimetry (for )

Objective: Determine the standard enthalpy of combustion (

-

Equipment: Isoperibol oxygen bomb calorimeter (e.g., Parr 6200).

-

Sample Prep: Encapsulate ~0.5 g of liquid sample in a pre-weighed polyethylene ampoule (to prevent evaporation).

-

Combustion: Burn in 3.0 MPa pure Oxygen.

-

Correction: Correct for the energy of the ampoule, cotton fuse, and nitric acid formation (

). -

Calculation:

Where

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine Heat Capacity (

-

Method: Sapphire Reference Method (ASTM E1269).

-

Crucibles: Hermetically sealed Aluminum pans (to prevent volatilization).

-

Program:

-

Equilibrate at -80°C.

-

Ramp 10°C/min to 150°C.

-

Record Heat Flow vs. Temperature.

-

-

Analysis: Compare sample heat flow against the Sapphire standard to derive specific heat capacity.

Process Safety & Stability

Based on functional group analysis and analog data.

-

Thermal Stability: Cyano-esters are generally stable up to ~150°C. Above this, thermal decarboxylation or nitrile polymerization may occur. Run an ARC (Accelerating Rate Calorimetry) test before scaling up >100g.

-

Incompatibility: Strong bases (causes deprotonation/condensation), strong acids (hydrolysis of ester/nitrile), and strong oxidizers.

-

Toxicity: Releases toxic fumes (NOx, CN-) upon combustion. Handle in a fume hood.

References

-

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

-

PubChem. (n.d.).[1] Ethyl 2-cyano-3-methylbutanoate (Compound Summary). Retrieved from [2]

-

Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-methyl-2-butenoate (Product Specification). Note: Used as reference for boiling point range of the unsaturated analog.Link[2]

-

Beilstein Journal of Organic Chemistry. (2012). Thiazole formation through a modified Gewald reaction. Supporting Information: Synthesis of Ethyl 2-cyano-3-methylbutanoate.Link

-

NIST Chemistry WebBook. (n.d.). Thermochemical Data for Ethyl Cyanoacetate (Analog). Link

Sources

Technical Guide: Stability and Reactivity Profile of Ethyl 2-cyano-3-methylbutanoate

[1][2]

Part 1: Executive Technical Summary[1][2][3][4]

Ethyl 2-cyano-3-methylbutanoate (CAS: 3213-49-8), also known as Ethyl

This guide moves beyond standard datasheets to provide a mechanistic understanding of the compound's behavior under stress (stability) and its utility in constructing pharmacophores (reactivity).[2][3][4]

Key Physicochemical Identifiers

| Property | Value | Context for Application |

| Molecular Formula | MW: 155.19 g/mol | |

| Boiling Point | 211°C (739 Torr) | High thermal stability; suitable for high-temp condensations.[1][2][3][4] |

| Density | 0.962 g/cm³ | Immiscible with water; facilitates biphasic workups.[1][2][3][4] |

| Refractive Index | Self-Validating Check: Quick purity metric for incoming raw material. | |

| Acidity ( | ~11-12 (Est.) | Less acidic than ethyl cyanoacetate (~9) due to alkyl electron donation (+I).[1][2][3][4] |

Part 2: Physicochemical Stability Profile[1][2][3][4]

The stability of Ethyl 2-cyano-3-methylbutanoate is governed by the competition between the ester and nitrile functionalities for hydrolysis, heavily influenced by the steric bulk of the isopropyl group.[3][4]

Hydrolytic Stability[1][2][3]

-

Acidic Conditions (pH < 3): High stability.[1][2][3][4] The protonated carbonyl is sterically shielded by the isopropyl group, retarding nucleophilic attack by water.[3][4]

-

Neutral Conditions (pH 7): Stable indefinitely at ambient temperatures.[1][2][3][4]

-

Alkaline Conditions (pH > 10): High Risk. Rapid saponification occurs.[1][2][3][4]

Thermal Stability & Decarboxylation

While the ester itself is thermally stable up to its boiling point (211°C), the presence of moisture or catalytic base triggers degradation.[3][4]

-

Critical Control Point: If the free acid is generated (via hydrolysis), decarboxylation becomes the dominant pathway at temperatures >80°C.[3][4]

Oxidative Stability

The

Part 3: Reactivity & Synthetic Utility[1][2][3][4]

This compound acts as a "masked" isovaleric acid equivalent and a precursor for 5-isopropyl-substituted heterocycles.[1][2][4]

-Deprotonation and Alkylation

The

-

Constraint: The isopropyl group creates significant steric hindrance.[2][3][4] Alkylation with bulky electrophiles will be sluggish.[1][2][3][4]

-

Optimization: Use polar aprotic solvents (DMF, DMSO) and smaller electrophiles (MeI, EtBr) to drive reaction kinetics.[2][3][4]

Heterocycle Synthesis (The "Pincer" Strategy)

The 1,3-electrophilic character (Ester Carbonyl + Nitrile Carbon) makes this molecule ideal for reacting with 1,2- or 1,3-dinucleophiles (amidines, hydrazines, ureas).[1][2][3][4]

-

Pyrimidines: Reaction with Guanidine or Urea yields 5-isopropyl-substituted pyrimidines (e.g., barbiturate analogs).[1][2][3][4]

-

Pyrazoles: Reaction with Hydrazine yields 4-isopropyl-3-amino-5-pyrazolone derivatives.[1][2][4]

Visualization of Reactivity Pathways[3][4]

Figure 1: Divergent reactivity pathways showing synthetic utility (Green) vs. degradation risks (Red).[1][2][3]

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Quality Control & Purity Verification

Objective: Verify identity and purity before use in critical synthesis.[1][2][3][4]

-

Visual Inspection: Liquid should be clear/colorless.[1][2][3][4] Yellowing indicates oxidation or polymerization.[1][2][3][4]

-

Refractive Index Check: Measure

.[1][2][3][4] -

FT-IR Fingerprint (Self-Validation):

Protocol B: Synthesis of 5-Isopropyl-2-amino-4-hydroxypyrimidine

Objective: Demonstrate the "Pincer" cyclization with Guanidine.

Reagents:

Workflow:

-

Preparation: Dissolve Guanidine HCl in absolute ethanol. Add NaOEt solution dropwise at 0°C. Stir 15 min to generate free guanidine base.

-

Addition: Add Ethyl 2-cyano-3-methylbutanoate dropwise over 30 mins.

-

Reflux: Heat to reflux (78°C) for 4–6 hours.

-

Monitoring (Self-Validating):

-

Workup: Evaporate EtOH. Dissolve residue in min. water.[1][2][3][4] Acidify carefully with acetic acid to pH 5–6 to precipitate the pyrimidine.[2][3][4]

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | H-Code | Precaution |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin.[1][2][4] Wear nitrile gloves.[1][2][3][4] |

| Irritation | H315/H319 | Causes skin/eye irritation.[1][2][3][4] Use fume hood.[1][2][3][4] |

| Incompatibility | -- | Avoid strong oxidizers, strong bases (unless controlled), and reducing agents.[2][3][4] |

References

-

ChemicalBook. (2022).[1][2][3][4] Ethyl 2-cyano-3-methyl-butanoate Properties and CAS Data. Retrieved from [2][3]

-

National Institutes of Health (NIH) - PubChem. (2025).[1][2][3][4] Ethyl 2-cyano-3-methylbutanoate Compound Summary. Retrieved from [2][3]

-

Makarov, O.N., et al. (2023).[2][3][4] Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Characterization. Molbank, 2023(1), M1634.[2][3][4] (Demonstrates Claisen condensation utility of similar cyano-esters). Retrieved from [2][3]

-

Stenutz. (2024).[1][2][3][4] Physical Properties of Ethyl 2-cyano-3-methylbutanoate. Retrieved from [2][3]

-

ECHEMI. (2024).[1][2][3][4] Industrial Grade Ethyl 2-cyano-3-methyl-butanoate Safety Data. Retrieved from [2][3]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. How Ethyl Propanoate Benefits Polymeric Nanoparticle Synthesis [eureka.patsnap.com]

- 6. uv.es [uv.es]

- 7. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2-cyano-3-methylbutanoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3-methylbutanoate, a versatile cyanoacrylate ester, holds a significant position as a key intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural features, combining a nitrile and an ester functional group, render it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and historical context of related cyanoacrylates, detailed synthesis protocols for Ethyl 2-cyano-3-methylbutanoate, its physicochemical and spectroscopic properties, and a discussion of its current and potential applications in drug discovery and development.

Introduction: The Emergence of a Versatile Synthetic Intermediate

While the specific historical record of the first synthesis of Ethyl 2-cyano-3-methylbutanoate is not extensively documented, its chemical lineage is deeply rooted in the development of cyanoacrylates. The journey of cyanoacrylates began serendipitously in 1942 at Eastman Kodak laboratories, where Dr. Harry Coover and his team were investigating clear plastics for gunsights. They stumbled upon a class of molecules that polymerized almost instantly upon contact with moisture, a property that initially proved frustrating. However, this adhesive quality was later recognized for its immense commercial potential, leading to the marketing of "Super Glue," which is primarily composed of ethyl 2-cyanoacrylate. This discovery paved the way for the exploration and synthesis of a diverse range of cyanoacrylate derivatives, including Ethyl 2-cyano-3-methylbutanoate.

These compounds are broadly recognized as valuable intermediates in organic synthesis. In the pharmaceutical sector, the cyanoacrylate backbone is a precursor to a variety of drugs, including anticonvulsants and cardiovascular medications.[1] Similarly, in the agrochemical industry, it is a crucial component in the manufacture of pesticides, herbicides, and fungicides.[1]

Molecular Structure and Properties

Ethyl 2-cyano-3-methylbutanoate (CAS No: 3213-49-8) is an organic compound with the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol .[2] It typically presents as a colorless to pale yellow liquid with a characteristic fruity odor.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | PubChem[2] |

| Molecular Weight | 155.19 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Odor | Fruity | CymitQuimica[1] |

| CAS Number | 3213-49-8 | PubChem[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water. | CymitQuimica[1] |

Synthesis of Ethyl 2-cyano-3-methylbutanoate: The Knoevenagel Condensation

The primary and most efficient method for synthesizing Ethyl 2-cyano-3-methylbutanoate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, isobutyraldehyde, typically in the presence of a basic catalyst.

General Reaction Mechanism

The Knoevenagel condensation proceeds through the following key steps:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of isobutyraldehyde.

-

Aldol Addition: This results in the formation of an aldol-type addition product.

-

Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product, ethyl 2-cyano-3-methylbut-2-enoate.

-

Reduction: Subsequent reduction of the carbon-carbon double bond yields the final product, Ethyl 2-cyano-3-methylbutanoate.

Experimental Protocols

Below are representative protocols for the synthesis of Ethyl 2-cyano-3-methylbutanoate, highlighting the use of different catalytic systems.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

This classic method utilizes a weak amine base as the catalyst.

Materials:

-

Ethyl cyanoacetate

-

Isobutyraldehyde

-

Piperidine

-

Toluene

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl cyanoacetate (1.0 eq), isobutyraldehyde (1.1 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

-

Heat the reaction mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, ethyl 2-cyano-3-methylbut-2-enoate.

-

The unsaturated ester can then be reduced to Ethyl 2-cyano-3-methylbutanoate using a standard reducing agent like sodium borohydride in ethanol.

-

Purify the final product by vacuum distillation.

Protocol 2: Diisopropylethylammonium Acetate (DIPEAc) Catalyzed Synthesis

This method employs an ionic liquid catalyst, which can offer advantages in terms of reaction rate and yield.[3]

Materials:

-

Ethyl cyanoacetate

-

Isobutyraldehyde

-

Diisopropylethylammonium acetate (DIPEAc)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine ethyl cyanoacetate (1.0 eq) and isobutyraldehyde (1.2 eq) in hexane.

-

Add a catalytic amount of DIPEAc (0.1 eq) to the mixture.

-

Heat the reaction mixture at 65-70 °C and monitor its progress by TLC (eluent: hexane/ethyl acetate, 8:2).

-

Upon completion, cool the reaction mixture and wash with water to remove the catalyst.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting ethyl 2-cyano-3-methylbut-2-enoate is then reduced as described in Protocol 1.

-

Purify the final product by column chromatography on silica gel or vacuum distillation.

Spectroscopic Characterization

A comprehensive understanding of the structure of Ethyl 2-cyano-3-methylbutanoate is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methine proton adjacent to the cyano group, the methine proton of the isobutyl group, and the two methyl groups of the isobutyl group (a doublet). |

| ¹³C NMR | The carbon NMR spectrum will exhibit distinct peaks for the carbonyl carbon of the ester, the cyano carbon, the carbons of the ethyl group, and the carbons of the isobutyl group. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the C≡N (nitrile) stretch (around 2240 cm⁻¹), the C=O (ester) stretch (around 1740 cm⁻¹), and C-H stretches. |

| Mass Spectrometry | The mass spectrum will display the molecular ion peak (M⁺) at m/z = 155, along with characteristic fragmentation patterns. |

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 2-cyano-3-methylbutanoate is dictated by its functional groups: the ester and the nitrile.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyano-3-methylbutanoic acid and ethanol. A related compound, ethyl 2-cyano-3-oxobutanoate, has been shown to catalyze its own hydrolysis due to its acidity.[4]

-

Decarboxylation: The presence of the cyano group facilitates the decarboxylation of the corresponding carboxylic acid upon heating, a common reaction for β-keto acids and their cyano-analogs.

-

Reactions at the α-carbon: The α-carbon, situated between the ester and cyano groups, is acidic and can be deprotonated to form a carbanion. This carbanion can then participate in various alkylation and acylation reactions, allowing for further molecular elaboration.

Applications in Drug Discovery and Agrochemicals

Ethyl 2-cyano-3-methylbutanoate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[5] While specific blockbuster drugs directly synthesized from this intermediate are not prominently cited, its structural motif is found in various pharmacologically active compounds.

A closely related compound, 2-ethyl-2-methylbutanoic acid, is a known intermediate in the preparation of certain herbicides.[6] This suggests that derivatives of Ethyl 2-cyano-3-methylbutanoate could also find applications in the agrochemical sector.

The versatility of the cyano and ester groups allows for the construction of various heterocyclic systems, which are prevalent in many drug scaffolds.[7] For instance, the reaction of cyanoacetates with other reagents is a common strategy for synthesizing pyrimidines, pyridines, and other nitrogen-containing heterocycles.

Safety and Handling

Ethyl 2-cyano-3-methylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][8]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate protective clothing, including gloves and eye/face protection.[8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials.

-

First Aid:

-

If Swallowed: Get medical help. Rinse mouth.[8]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Conclusion

Ethyl 2-cyano-3-methylbutanoate, a product of the well-established Knoevenagel condensation, stands as a testament to the power of fundamental organic reactions in generating valuable chemical intermediates. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide range of more complex molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the creation of novel and impactful compounds. As the demand for innovative pharmaceuticals and sustainable agricultural solutions continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

-

Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest]. MarketsandMarkets. Available from: [Link]

- Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene. Google Patents.

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Available from: [Link]

-

ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Ethyl cyanoacetate. Wikipedia. Available from: [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias. Available from: [Link]

-

Diethyl 2-Cyano-3-oxosuccinate. MDPI. Available from: [Link]

-

Ethyl 2-cyano-3-methylbutanoate. PubChem. Available from: [Link]

Sources

- 1. Ethyl Cyanoacetate Market, Industry Size Forecast Report [Latest] [marketsandmarkets.com]

- 2. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ymdb.ca [ymdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. mlunias.com [mlunias.com]

- 6. EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents [patents.google.com]

- 7. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

Definitive Guide to Ethyl 2-cyano-3-methylbutanoate: Synthesis, Reactivity, and Pharmaceutical Applications

The following technical guide provides an in-depth analysis of Ethyl 2-cyano-3-methylbutanoate , a critical intermediate in organic synthesis and medicinal chemistry.

Executive Summary

Ethyl 2-cyano-3-methylbutanoate (CAS: 3213-49-8 ) is a saturated alpha-cyano ester characterized by a high degree of functional density.[1] Structurally, it features an acidic alpha-proton flanked by a nitrile and an ester group, making it an exceptional nucleophile for alkylation reactions and a versatile scaffold for constructing

While often confused with its unsaturated precursor (Ethyl 2-cyano-3-methyl-2-butenoate), the saturated form discussed here offers unique reactivity profiles essential for creating quaternary carbon centers in drug discovery, particularly for GABA (gamma-aminobutyric acid) analogs and agrochemical active ingredients .

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |

| CAS Number | 3213-49-8 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 98–99 °C at 1 mmHg (lit.)[1][3][4][5][6] |

| Density | ~0.97 g/mL at 25 °C |

| Key Functional Groups | Nitrile ( |

| Solubility | Soluble in ethanol, ethyl acetate, DCM; sparingly soluble in water.[2] |

Synthetic Pathways

The synthesis of Ethyl 2-cyano-3-methylbutanoate is primarily achieved through two routes. The Knoevenagel Condensation followed by Hydrogenation (Route A) is the industry standard due to higher yields and atom economy compared to direct alkylation (Route B).[2]

Route A: The Two-Step Industrial Protocol

This route avoids the formation of dialkylated by-products common in direct alkylation.

-

Step 1: Knoevenagel Condensation [2]

-

Step 2: Catalytic Hydrogenation

Route B: Direct Alkylation (Laboratory Scale)

-

Reagents: Ethyl Cyanoacetate + Isopropyl Bromide.[2]

-

Base: Sodium Ethoxide (

) in Ethanol.[2] -

Challenge: Steric hindrance of the isopropyl group makes

substitution sluggish; competitive elimination of isopropyl bromide to propene reduces yield.[2]

Visualization: Synthetic Workflow

Figure 1: Comparative synthetic pathways. Route A (Solid lines) is preferred for high purity.[2]

Reactivity & Pharmaceutical Applications[2][7]

The core utility of Ethyl 2-cyano-3-methylbutanoate lies in its bifunctional nature . The molecule serves as a "masked" amino acid and a Michael donor.[2]

Synthesis of -Amino Acids (GABA Analogs)

This is the most significant application in drug discovery.

-

Mechanism:

-

Nitrile Reduction: Catalytic hydrogenation (Raney Ni or

) of the nitrile group yields the primary amine.[2] -

Cyclization (Optional): The resulting

-amino ester can spontaneously cyclize to form a lactam (pyrrolidinone derivative) or be hydrolyzed to the open-chain

-

-

Target Molecule: 3-Amino-2-isopropylpropanoic acid . This is a structural isomer of leucine and a valine homolog, useful in peptide peptidomimetics to induce specific folding patterns.[2]

Construction of Heterocycles (Pyrimidines)

The 1,3-electrophilic character (ester + nitrile) allows for condensation with amidines or urea.[2]

-

Protocol: Reaction with Urea/Thiourea in the presence of NaOEt.[2]

-

Product: 6-amino-5-isopropyluracil derivatives.

-

Therapeutic Relevance: These scaffolds are frequent hits in antiviral and anticancer screening libraries.[2]

Quaternary Amino Acid Synthesis

The

-

Application: Introducing a second alkyl group (e.g., Methyl, Benzyl) creates a quaternary carbon.[2] Subsequent hydrolysis and decarboxylation yield

-dialkyl amino acids, which are resistant to enzymatic degradation (proteolysis).[2]

Visualization: Application Logic

Figure 2: Divergent synthesis workflow transforming the core scaffold into three distinct drug classes.

Analytical Characterization

To validate the integrity of the synthesized compound, researchers should verify the following spectral signatures.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

[2] -

4.25 ppm (q, 2H): Ethoxy

-

3.45 ppm (d, 1H, J=6 Hz): The diagnostic

-

2.30 ppm (m, 1H): Isopropyl methine (

-

1.30 ppm (t, 3H): Ethoxy

- 1.05-1.10 ppm (dd, 6H): Isopropyl methyl groups (diastereotopic nature may cause slight splitting).[2]

Infrared Spectroscopy (FT-IR)

-

~2245 cm

: Sharp, weak band characteristic of the Nitrile ( -

~1740 cm

: Strong stretch for the Ester Carbonyl ( -

Absence of ~1620 cm

: Confirms full hydrogenation (no

Safety & Handling Protocols

As a nitrile-containing ester, this compound presents specific hazards.

-

Hazard Classification:

-

Handling:

-

Spill Response: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; nitriles are toxic to aquatic life.[2]

References

-

National Center for Biotechnology Information (NCBI). (2025).[2] Ethyl 2-cyano-3-methylbutanoate (CID 254668).[1][7] PubChem Compound Summary. Retrieved from [Link][2][7]

-

Google Patents. (2010).[2] WO2010094211A1 - Preparation of 2,3-disubstituted succinic esters. Retrieved from

-

Stenutz. (n.d.). Physical Properties of Ethyl 2-cyano-3-methylbutanoate. Retrieved from [Link]

Sources

- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 3. ETHYL 2-CYANO-3-METHYLCROTONATE | 759-58-0 [chemicalbook.com]

- 4. ETHYL 2-CYANO-3-METHYLCROTONATE price,buy ETHYL 2-CYANO-3-METHYLCROTONATE - chemicalbook [m.chemicalbook.com]

- 5. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. Methyl 2-cyano-3-methylbut-2-enoate | 6666-75-7 | Benchchem [benchchem.com]

Computational Profiling of Ethyl 2-cyano-3-methylbutanoate: From Quantum Mechanics to Drug Design

[1]

Executive Summary

Ethyl 2-cyano-3-methylbutanoate (CAS: 1572-99-2, often referred to as ethyl isobutylcyanoacetate) represents a critical scaffold in the synthesis of

This technical guide provides a rigorous, self-validating framework for modeling this molecule across three scales: Quantum Mechanics (QM) for electronic properties and reactivity, Molecular Dynamics (MD) for conformational sampling in solution, and Structure-Based Drug Design (SBDD) for fragment-based screening.[1]

Part 1: Electronic Structure & Conformational Analysis (QM)[1]

The Challenge of Conformational Flexibility

The isopropyl group at the C3 position introduces significant steric hindrance, creating a rotational barrier that standard force fields often underestimate. Accurate modeling requires a Scan-Then-Optimize approach using Density Functional Theory (DFT).[1]

Recommended Level of Theory

-

Functional:

B97X-D or M06-2X .[1]-

Why: These functionals include dispersion corrections (D3 or internal parameterization) critical for capturing the non-covalent stabilizing interactions between the ester oxygen and the methyl protons of the isopropyl group. B3LYP is not recommended due to its failure to accurately describe these weak dispersion forces.[1]

-

-

Basis Set: def2-TZVP (for optimization) and def2-QZVP (for single-point energies).[1]

-

Why: The "Triple-Zeta Valence Polarized" set minimizes basis set superposition error (BSSE) better than the Pople style (6-311G**) for this size of molecule.[1]

-

Chirality and Racemization

The C2 position is chiral (

-

Computational Task: Calculate the Transition State (TS) barrier for proton transfer.

-

Significance: If the barrier is

kcal/mol, the enantiomers will interconvert rapidly at physiological pH, affecting docking simulations.

Figure 1: QM Workflow for establishing the ground state and racemization potential.

Part 2: Reactivity Modeling (Acidity & Alkylation)[1]

The primary synthetic utility of this molecule lies in the acidity of the C2-H bond (

pKa Calculation Protocol

Direct calculation of

Equation:

Table 1: Solvation Model Parameters (CPCM vs SMD)

| Solvent | Dielectric (

Mechanism of Nucleophilic Attack

When used as a nucleophile (as the enolate), the regioselectivity (C-alkylation vs. O-alkylation) is controlled by the hardness of the electrophile.

Part 3: Molecular Dynamics & Force Fields[1]

For simulating this molecule in a biological environment (e.g., binding to the

Force Field Selection: GAFF2 vs. OPLS4

-

GAFF2 (General AMBER Force Field): Good baseline, but often underestimates the rotational barrier of the cyano-isopropyl junction.

-

Fix: Generate custom torsion parameters using the Paramfit module in AMBER, fitting to the QM rotational scan from Part 1.

-

-

OPLS4: Generally superior for esters and nitriles in liquid simulations but requires a Schrödinger license.[1]

System Setup for MD

-

Charge Method: RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* (standard AMBER protocol) or B3LYP/def2-TZVP (modern approach).[1]

-

Solvent Box: TIP3P (classic) or OPC (Optimal Point Charge) water model.[1] OPC is highly recommended for better density/diffusivity accuracy with GAFF2.[1]

Figure 2: Molecular Dynamics parameterization and simulation pipeline.[1]

Part 4: Experimental Protocols

Protocol A: High-Accuracy Geometry Optimization (Gaussian/ORCA)

Objective: Obtain the global minimum structure.[1]

-

Input: Generate 3D coordinates from SMILES: CCOC(=O)C(C#N)C(C)C.

-

Pre-screening: Run a conformational search using CREST (Conformer-Rotamer Ensemble Sampling Tool) with the GFN2-xTB semi-empirical method.[1]

-

QM Input (Gaussian format):

-

Validation: Ensure no imaginary frequencies. If imaginary frequencies exist (

), displace along the normal mode and re-optimize.[1]

Protocol B: Calculation of Fukui Indices for Reactivity

Objective: Predict alkylation sites.

-

Optimize Anion: Remove the H from C2 and optimize the anion with a diffuse basis set (e.g., 6-311+G(d,p)).[1]

-

Single Point Calculations: Calculate energies for

(anion), -

Compute: Use Multiwfn or similar code to map the dual descriptor

.[1]-

Positive regions = Electrophilic attack (Nucleophilic center).[1]

-

References

-

Grimme, S. (2019).[1] "Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations." Journal of Chemical Theory and Computation. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." Journal of Physical Chemistry B. Link

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). "Development and testing of a general amber force field."[1] Journal of Computational Chemistry. Link

-

Ho, J., & Coote, M. L. (2010).[1] "A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet?" Theoretical Chemistry Accounts. Link

-

Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link

Methodological & Application

"Ethyl 2-cyano-3-methylbutanoate" as a versatile intermediate in organic synthesis

Technical Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylbutanoate

Executive Summary & Chemical Profile

Ethyl 2-cyano-3-methylbutanoate (also known as ethyl

This guide details the synthesis of this intermediate and its transformation into two high-value target classes:

| Property | Data |

| CAS Number | 3213-49-8 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Boiling Point | 205–207 °C (at 760 mmHg) |

| Key Functionality | Active Methylene (pKa ~11), Nitrile (Electrophile/Reducible), Ester (Hydrolyzable) |

Core Synthesis Protocol: Sterically Controlled Alkylation

The most robust route to Ethyl 2-cyano-3-methylbutanoate is the alkylation of ethyl cyanoacetate with 2-bromopropane.

Scientific Insight (The "Mono-Alkylation" Advantage):

In standard cyanoacetate alkylations (e.g., with methyl iodide), dialkylation is a common side reaction. However, the secondary carbon of the isopropyl group introduces significant steric hindrance. Once the first isopropyl group is installed, the

Protocol 1: Synthesis via Phase-Transfer Catalysis or Ethoxide Route

Reagents:

-

Ethyl cyanoacetate (1.0 eq)

-

2-Bromopropane (1.2 eq)

-

Sodium Ethoxide (1.1 eq) in Ethanol (21% wt/wt)

-

Alternative: NaH in THF (for strictly anhydrous conditions)

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried 3-neck flask with anhydrous ethanol.

-

Add Sodium Ethoxide solution (1.1 eq) under

atmosphere. -

Cool to 0°C. Dropwise add Ethyl cyanoacetate (1.0 eq) over 30 minutes.

-

Observation: The solution will turn slightly yellow, indicating enolate formation. Stir for 15 minutes.

-

-

Alkylation (The Kinetic Step):

-

Add 2-Bromopropane (1.2 eq) dropwise.

-

Critical Control: The reaction is slower than with primary halides. Warm the mixture to reflux (80°C) and hold for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The starting material peak should disappear; dialkylated impurity should be <2%.

-

-

Work-up & Purification:

-

Cool to room temperature. The sodium bromide salt will precipitate.

-

Remove ethanol under reduced pressure (Rotavap).

-

Resuspend the residue in Diethyl Ether or MTBE and wash with water (

) to remove residual salts and base. -

Dry organic layer over

, filter, and concentrate. -

Distillation: Purify by vacuum distillation (approx. 95–100°C at 15 mmHg) to obtain a colorless liquid.

-

Divergent Application Workflows

Once synthesized, the molecule serves as a "hub" for two distinct chemical pathways.

Pathway A: Synthesis of -Amino Acids (Valine Analogs)

Hydrogenation of the nitrile group yields

Protocol:

-

Catalyst: Raney Nickel or

. -

Conditions: 50 psi

, Ethanol/Acetic Acid solvent. -

Mechanism: The nitrile reduces to the primary amine. Subsequent hydrolysis of the ester (using LiOH) yields 3-amino-2-isopropylpropanoic acid .

Pathway B: Pyrimidine Heterocycle Formation

The 1,3-electrophilic character (ester + nitrile) makes this molecule ideal for condensation with amidines or urea.

Protocol 2: Synthesis of 6-Amino-5-isopropyluracil Target Audience: Medicinal Chemists targeting kinase inhibitors.

-

Condensation:

-

Mechanism:

-

Urea nitrogen attacks the ester carbonyl (displacing ethoxide).

-

The second urea nitrogen attacks the nitrile carbon (Thorpe-Ziegler type cyclization).

-

Tautomerization yields the stable uracil derivative.

-

-

Isolation:

-

The product precipitates as a sodium salt.[3]

-

Dissolve in water and acidify with acetic acid to pH 5 to precipitate the free base.

-

Visualizing the Chemical Logic

The following diagrams illustrate the reaction pathways and the strategic versatility of the intermediate.

Diagram 1: Synthesis Mechanism & Transition

Caption: Kinetic pathway for the mono-alkylation of ethyl cyanoacetate with isopropyl bromide.

Diagram 2: Divergent Applications (The "Hub" Concept)

Caption: Strategic divergence into Amino Acids and Heterocycles from the central intermediate.

References

-

Organic Syntheses, Coll.[4] Vol. 1. "Ethyl Cyanoacetate".[3][5][6][7] Organic Syntheses. (General procedure for cyanoacetate handling and alkylation principles). Link

-

PubChem Compound Summary. "Ethyl 2-cyano-3-methylbutanoate (CAS 3213-49-8)".[1] National Center for Biotechnology Information. (Physical properties and identifiers). Link

- Cope, A. C., et al. "Alkylation of Ethyl Cyanoacetate". Journal of the American Chemical Society.

-

European Patent EP0685460B1. "Process for producing higher cyanoacetic ester". (Industrial scale esterification and handling). Link

-

US Patent 2553022A. "Preparation of cyanoacetyl ureas". (Historical and robust protocol for converting cyanoacetates to uracil derivatives). Link

Sources

- 1. Ethyl 2-cyano-3-methylbutanoate | C8H13NO2 | CID 254668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1572-99-2|Ethyl 2-cyanopropanoate|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. oiccpress.com [oiccpress.com]

- 7. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Technical Application Note: Strategic Utilization of Ethyl 2-cyano-3-methylbutanoate in Agrochemical Synthesis

Executive Summary

Ethyl 2-cyano-3-methylbutanoate (also known as Ethyl

This guide details the operational protocols for:

-

Synthesis: High-purity alkylation of ethyl cyanoacetate to generate the title compound.

-

Application: Conversion into the Valine moiety required for the pyrethroid insecticide Tau-Fluvalinate .

-

Divergence: Cyclization pathways to 5-isopropylpyrimidines , a scaffold common in next-generation fungicides.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Ethyl 2-cyano-3-methylbutanoate |

| CAS Number | 3213-49-8 |

| Molecular Formula | |

| Molecular Weight | 155.19 g/mol |

| Boiling Point | 98–99 °C (at 1 mmHg) |

| Density | 0.971 g/mL |

| Key Functionality | Active methylene ( |

Strategic Mechanism: The "Masked" Valine Scaffold

The utility of Ethyl 2-cyano-3-methylbutanoate lies in its ability to serve as a chiral pool equivalent for Valine without starting from the amino acid itself. In industrial agrochemical synthesis, starting from the cyano-ester allows for:

-

Cost Efficiency: Cheaper starting materials (Ethyl cyanoacetate + Isopropyl bromide) compared to D,L-Valine.

-

Racemic Control: The intermediate can be resolved or subjected to asymmetric hydrolysis to yield enantiopure precursors for (2R)-Fluvalinate .

Reaction Pathway Visualization

The following diagram illustrates the central role of this intermediate in divergent synthesis.

Figure 1: Divergent synthetic pathways from Ethyl 2-cyano-3-methylbutanoate to key agrochemical actives.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-3-methylbutanoate

Objective: Alkylation of ethyl cyanoacetate with isopropyl bromide to introduce the isopropyl side chain.

Reagents:

-

Ethyl Cyanoacetate (1.0 eq)

-

2-Bromopropane (Isopropyl bromide) (1.2 eq)

-

Sodium Ethoxide (NaOEt) (1.1 eq) or Potassium Carbonate (

) -

Solvent: Absolute Ethanol (for NaOEt) or DMF (for

)

Procedure:

-

Preparation of Enolate: In a dried 3-neck flask under

atmosphere, dissolve Sodium Ethoxide (1.1 eq) in absolute Ethanol. Cool to 0–5 °C. -

Addition: Dropwise add Ethyl Cyanoacetate (1.0 eq) over 30 minutes. Stir for 1 hour to ensure complete enolate formation. The solution will turn yellow.

-

Alkylation: Add 2-Bromopropane (1.2 eq) slowly. The reaction is slightly exothermic.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Monitor by GC (see Protocol C) until Ethyl Cyanoacetate is <2%.

-

Workup: Cool to room temperature. Neutralize with dilute HCl to pH 6–7. Remove ethanol under reduced pressure.

-

Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distill under reduced pressure (vacuum). Collect the fraction boiling at 98–99 °C / 1 mmHg .

Yield Target: 75–85% Appearance: Colorless liquid with a fruity odor.

Protocol B: Downstream Synthesis of Valine Scaffold

Objective: Hydrolysis of the intermediate to 2-isopropyl-2-cyanoacetic acid, followed by conversion to Valine (for Fluvalinate synthesis).

Procedure:

-

Hydrolysis: Dissolve Ethyl 2-cyano-3-methylbutanoate in 20% NaOH solution. Heat to 60 °C for 4 hours.

-

Acidification: Cool and acidify with conc. HCl to pH 1. The 2-cyano-3-methylbutanoic acid will precipitate or oil out. Extract with ether.[1]

-

Decarboxylation/Conversion:

-

Route 1 (Amino Acid): Treat the cyano-acid with ammonium hydroxide under pressure or subject to catalytic hydrogenation (Raney Ni) to reduce the nitrile to an amine, followed by hydrolysis of the amide.

-

Route 2 (Direct Coupling): For some pyrethroids, the cyano-acid itself is coupled before final modification.

-

-

Final Product: D,L-Valine (or its hydrochloride salt).

Protocol C: Analytical Quality Control (GC-FID)

Objective: Quantify purity of Ethyl 2-cyano-3-methylbutanoate and monitor reaction progress.

| Parameter | Condition |

| Instrument | GC with FID Detector (e.g., Agilent 7890) |

| Column | DB-5 or HP-5 (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min |

| Inlet Temp | 250 °C |

| Detector Temp | 280 °C |

| Oven Program | 60 °C (hold 2 min) |

| Retention Time | ~8.5 min (Ethyl 2-cyano-3-methylbutanoate) |

Purity Criteria: >98.0% (Area %) for agrochemical grade.

Safety & Handling (R&D Context)

-

Hazards: The compound is an organic nitrile . While the cyano group is bonded to carbon, metabolic processes can potentially release cyanide ions. It is harmful if swallowed, inhaled, or absorbed through skin (H302, H312, H332).

-

PPE: Chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and lab coat. Handle only in a fume hood.

-

Waste: Dispose of aqueous waste containing cyanide/nitrile residues in designated alkaline waste containers (pH > 10) to prevent HCN gas evolution.

References

-

PubChem. (2023). Ethyl 2-cyano-3-methylbutanoate - Compound Summary. National Library of Medicine. Link[2]

-

BenchChem. (2025).[2] Application Notes: Methyl 2-cyano-3-methylbut-2-enoate and Analogs. Link

-

Org. Synth. (1923). Ethyl Cyanoacetate Synthesis (General Method for Alkylation). Organic Syntheses, Coll. Vol. 1, p. 254. Link

- Henrick, C. A. (1995). Pyrethroids. In: Agrochemicals from Natural Products. Marcel Dekker.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Ethyl 2-cyano-3-methylbutanoate. Link

Sources

Application Note: Strategic Construction of Quaternary Centers via Michael Addition of Ethyl 2-cyano-3-methylbutanoate

This Application Note is designed for research chemists and process development scientists. It details the strategic utilization of Ethyl 2-cyano-3-methylbutanoate —a sterically demanding Michael donor—for the construction of all-carbon quaternary stereocenters, a critical structural motif in modern drug discovery.

Abstract & Scope

The formation of all-carbon quaternary centers remains one of the most challenging transformations in organic synthesis due to significant steric repulsion at the reaction site. Ethyl 2-cyano-3-methylbutanoate (ECMB) represents a specialized class of

This guide provides validated protocols for utilizing ECMB as a Michael donor. Unlike simple ethyl cyanoacetate, ECMB allows for the direct, one-step generation of highly functionalized quaternary centers, serving as precursors for complex

Chemical Profile & Mechanistic Insight[1][2][3]

The Reagent

-

IUPAC Name: Ethyl 2-cyano-3-methylbutanoate

-

Key Feature: The C2 position possesses an acidic proton (

) flanked by a cyano group, an ester group, and a bulky isopropyl group. -

Reactivity Challenge: The isopropyl group creates a "steric wall," slowing nucleophilic attack but offering high diastereoselectivity potential due to restricted bond rotation in the transition state.

Mechanistic Pathway

The reaction proceeds via a base-catalyzed conjugate addition. The steric bulk of the isopropyl group dictates that the electrophile (Michael acceptor) must approach from the least hindered face, often governed by the specific base or organocatalyst employed.

Figure 1: Mechanistic flow of the Michael addition involving a sterically hindered donor.

Protocol 1: Thermodynamic Base-Catalyzed Addition

Objective: High-yield synthesis of racemic quaternary adducts using standard laboratory bases. Application: Early-stage scaffold generation where stereochemistry is not yet critical.

Materials

-

Donor: Ethyl 2-cyano-3-methylbutanoate (1.0 equiv)

-

Acceptor: Methyl Vinyl Ketone (MVK) or Ethyl Acrylate (1.2 equiv)

-

Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Ethyl 2-cyano-3-methylbutanoate (10 mmol) in anhydrous MeCN (20 mL). -

Activation: Add DBU (1.0 mmol, 0.1 equiv) dropwise at 0°C. Stir for 10 minutes. Note: The solution may turn slightly yellow, indicating enolate formation.

-

Addition: Add the Michael Acceptor (12 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 12–24 hours.

-

Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (

) should disappear.

-

-

Quench: Add saturated

solution (10 mL). -

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Data & Optimization Table

| Solvent | Base (0.1 eq) | Temp | Time | Yield | Notes |

| MeCN | DBU | 25°C | 12h | 92% | Recommended standard. |

| THF | KOtBu | 0°C | 4h | 65% | Significant polymerization of acceptor. |

| Toluene | TEA | 80°C | 48h | 40% | Reaction too slow due to sterics. |

Protocol 2: Asymmetric Organocatalytic Synthesis

Objective: Enantioselective construction of the quaternary center using a bifunctional organocatalyst. Application: Synthesis of chiral precursors for GABA analogs (e.g., Pregabalin derivatives).

Materials

-

Donor: Ethyl 2-cyano-3-methylbutanoate (1.0 equiv)

-

Acceptor: trans-

-Nitrostyrene (1.2 equiv) -

Catalyst: Takemoto’s Catalyst (Thiourea derivative) or Cinchona alkaloid (0.1 equiv)

-

Solvent: Toluene or Xylene

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the organocatalyst (0.05 mmol) and trans-

-nitrostyrene (0.6 mmol). -

Solvation: Add Toluene (2.0 mL) and stir until dissolved.

-

Initiation: Add Ethyl 2-cyano-3-methylbutanoate (0.5 mmol) in one portion.

-

Incubation: Stir at room temperature (or 0°C for higher

) for 48 hours.-

Why: The steric bulk of the isopropyl group significantly slows the kinetics compared to linear cyanoacetates. Extended time is required for high conversion.

-

-

Validation: Analyze an aliquot by Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

-

Isolation: Direct purification via flash chromatography (Hexane/IPA gradient) without aqueous workup to prevent retro-Michael degradation.

Figure 2: Workflow for the asymmetric synthesis of quaternary centers.

Troubleshooting & Critical Parameters

The Retro-Michael Problem

Because the product contains a quaternary center with significant steric strain, the Michael addition is often reversible (thermodynamically unstable).

-

Symptom: Yield decreases during prolonged reaction times or aqueous workup.

-

Solution: Avoid high temperatures (>40°C). Do not use strong hydroxide bases (NaOH/KOH) which promote the retro-reaction. Use non-aqueous workups where possible.

Steric Hindrance

The isopropyl group at C2 makes the nucleophile "sluggish."

-

Observation: Reaction stalls at 50% conversion.

-

Intervention: Increase concentration (run at 1.0 M instead of 0.1 M). Use "High Pressure" conditions (10-15 kbar) if specialized equipment is available, as Michael additions have a negative volume of activation (

).

References

-

General Mechanism & Scope

-

Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006.

-

-

Asymmetric Organocatalysis

-

Quaternary Center Construction

-

Douglas, C. J., et al. "Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters." Nature, 2008.

-

-

Reactivity of Cyanoacetates

Sources

- 1. Michael Reaction | NROChemistry [nrochemistry.com]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Michael Addition [organic-chemistry.org]

- 5. Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Asymmetric organocatalytic Michael addition of ketones to vinylsulfone - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective Michael addition of alpha-substituted cyanoacetates to vinyl ketones catalyzed by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Virtuoso: Ethyl 2-cyano-3-methylbutanoate as a Strategic Building Block in Complex Molecule Synthesis

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional reagents that offer multiple avenues for chemical transformation are of exceptional value. Ethyl 2-cyano-3-methylbutanoate, a seemingly unassuming α-cyanoester, emerges as a potent and versatile precursor for the synthesis of a diverse array of intricate molecules, particularly those of pharmaceutical interest. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and profound potential of this valuable synthetic intermediate.

Introduction: Unveiling the Synthetic Potential

Ethyl 2-cyano-3-methylbutanoate, also known as ethyl isopropylcyanoacetate, possesses a unique combination of functional groups: a reactive nitrile, an ester moiety, and an acidic α-proton. This trifecta of reactivity allows for its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, rendering it a strategic linchpin in the synthesis of complex heterocyclic systems and chiral molecules. The presence of the isopropyl group, while seemingly a minor substitution, can significantly influence the steric and electronic properties of the molecule and its derivatives, offering a handle for fine-tuning the pharmacological profile of the final products.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Source |

| IUPAC Name | ethyl 2-cyano-3-methylbutanoate | [1] |

| CAS Number | 3213-49-8 | [1] |

| Molecular Formula | C₈H₁₃NO₂ | [1] |

| Molecular Weight | 155.19 g/mol | [1] |

Safety and Handling: Ethyl 2-cyano-3-methylbutanoate is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of Ethyl 2-cyano-3-methylbutanoate: A Practical Protocol

The preparation of ethyl 2-cyano-3-methylbutanoate can be achieved through the reductive condensation of acetone with ethyl cyanoacetate. This method provides a straightforward and efficient route to the desired product.

Protocol: Reductive Condensation of Acetone and Ethyl Cyanoacetate

This protocol is adapted from a patented procedure for the synthesis of ethyl monoalkylcyanoacetates.

Reaction Scheme:

A schematic representation of the synthesis.

Materials:

-

Ethyl cyanoacetate (0.5 mole)

-

Acetone (0.55 mole)

-

Ammonium acetate (0.05 mole)

-

Palladium on charcoal catalyst (1.0 gram)

-

Ethanol (optional, as solvent)

Procedure:

-

In a suitable hydrogenation vessel, combine ethyl cyanoacetate, acetone, ammonium acetate, and the palladium on charcoal catalyst. The reaction can be performed neat or with a solvent such as ethanol.

-

Pressurize the vessel with hydrogen gas to one to two atmospheres.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within approximately six hours.

-

Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the palladium catalyst.

-

Wash the catalyst with a small amount of ethanol to recover any residual product.

-

The filtrate can then be purified by distillation under reduced pressure to yield ethyl 2-cyano-3-methylbutanoate. The reported boiling point for ethyl isopropylcyanoacetate is 98.5 °C at 10 mm Hg.

Application in the Synthesis of Pregabalin: A Case Study

A compelling example of the utility of ethyl 2-cyano-3-methylbutanoate as a building block is its role as a key intermediate in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.

The synthesis commences with the Knoevenagel condensation of isovaleraldehyde and ethyl cyanoacetate, followed by a Michael addition of cyanide. This sequence leads to a racemic dicyano compound that is a close derivative of our title compound and highlights the reactivity of the α-position. Subsequent enzymatic resolution and hydrogenation afford the final (S)-Pregabalin. This synthetic route underscores the importance of α-cyanoesters with branched alkyl chains in accessing valuable pharmaceutical targets[2].

Simplified workflow for Pregabalin synthesis.

Broadening the Horizon: Key Reactions and Protocols

The synthetic utility of ethyl 2-cyano-3-methylbutanoate extends far beyond a single application. Its inherent reactivity makes it a suitable substrate for a variety of powerful synthetic transformations, enabling the construction of diverse and complex molecular scaffolds. The following sections detail key reactions where this building block can be effectively employed, with generalized protocols that can be adapted by researchers.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone. Ethyl 2-cyano-3-methylbutanoate, with its acidic α-proton, is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated cyanoacrylates. These products are themselves versatile intermediates, primed for further functionalization.

Mechanistic Insight: The reaction is typically catalyzed by a weak base, which deprotonates the α-carbon of the cyanoester to form a resonance-stabilized carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product. The isopropyl group can exert a steric influence on the approach of the reactants and the geometry of the final product.

Workflow of the Knoevenagel Condensation.

General Protocol for Knoevenagel Condensation:

-

Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), ethyl 2-cyano-3-methylbutanoate (1.1 mmol), and a suitable solvent (e.g., ethanol, toluene, or acetonitrile).

-

Catalyst Addition: Add a catalytic amount of a base such as piperidine, triethylamine, or ammonium acetate.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the desired α,β-unsaturated product.

The Gewald Reaction: A Versatile Route to Thiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. Ethyl 2-cyano-3-methylbutanoate is an ideal cyanoester component for this transformation.

Mechanistic Rationale: The reaction is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the cyanoester. The resulting α,β-unsaturated intermediate then undergoes a Michael addition of sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product[3][4]. The isopropyl group from the starting material would be located at the 5-position of the resulting thiophene ring.

General Protocol for the Gewald Reaction:

-

Reactant Mixture: In a flask, combine the ketone or aldehyde (1.0 mmol), ethyl 2-cyano-3-methylbutanoate (1.0 mmol), and elemental sulfur (1.1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a catalytic amount of a base like morpholine or triethylamine.

-

Reaction Execution: Stir the mixture at a temperature between room temperature and 50 °C. The reaction is often exothermic.

-

Product Isolation: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and purified by recrystallization.

Hantzsch Pyridine Synthesis: Constructing Dihydropyridine Scaffolds

The Hantzsch pyridine synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives, which are prevalent in many biologically active compounds. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source. While not a direct one-to-one reaction with ethyl 2-cyano-3-methylbutanoate, its derivatives formed via Knoevenagel condensation can be key intermediates in a modified Hantzsch-type synthesis.

Synthetic Strategy: An α,β-unsaturated cyanoacrylate, derived from the Knoevenagel condensation of ethyl 2-cyano-3-methylbutanoate and an aldehyde, can react with a β-enaminone (formed from a β-ketoester and ammonia) in a Michael addition-cyclization cascade to afford a highly substituted dihydropyridine.

Conceptual pathway for a modified Hantzsch synthesis.

The Biginelli Reaction: Accessing Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs). These heterocyclic cores are found in a variety of pharmacologically active molecules. Similar to the Hantzsch synthesis, while ethyl 2-cyano-3-methylbutanoate is not a direct β-ketoester, its structural features allow for its incorporation into Biginelli-type reaction pathways.

Plausible Reaction Pathway: The reaction is acid-catalyzed and is thought to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. The enol of the active methylene compound, in this case, the enolizable ethyl 2-cyano-3-methylbutanoate, can then act as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration lead to the dihydropyrimidine scaffold[5].

Conclusion: A Building Block of Strategic Importance

Ethyl 2-cyano-3-methylbutanoate represents a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature provides a platform for a multitude of synthetic transformations, enabling the efficient construction of diverse molecular architectures, including key intermediates for pharmaceuticals like Pregabalin. The protocols and mechanistic discussions provided herein serve as a guide for harnessing the full synthetic potential of this remarkable compound. As the quest for novel and intricate molecules continues to drive innovation in drug discovery and materials science, the strategic application of such versatile building blocks will undoubtedly play an ever more critical role.

References

-

PubChem. Ethyl 2-cyano-3-methylbutanoate. National Center for Biotechnology Information. [Link]

- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.

-

Organic Chemistry Portal. Gewald Reaction. [Link]

- A process for the prepar

-

Organic Chemistry Portal. Biginelli Reaction. [Link]

- Preparation of mono-alkyl or-aralkyl cyanoacetic acid esters. US2655526A.

-

PubChem. Ethyl 2-cyano-3-methylbutanoate. National Center for Biotechnology Information. [Link]

Sources

Application Note: Chemoselective Functionalization of Ethyl 2-cyano-3-methylbutanoate via Grignard Reagents

Executive Summary

This guide details the reaction protocols for Ethyl 2-cyano-3-methylbutanoate (CAS: 15715-16-9) with Grignard reagents (

Standard nucleophilic addition protocols often fail due to the rapid deprotonation of the

Key Applications:

-

Synthesis of

-isopropyl- -

Construction of quaternary carbon centers via exhaustive alkylation/addition.

Chemical Logic & Mechanism[1][2][3][4]

The "Sacrificial Equivalent" Requirement

The reaction is governed by the acidity of the methine proton at the 2-position. Upon addition of the first equivalent of Grignard reagent, the substrate undergoes rapid deprotonation rather than nucleophilic addition.

This enolate formation is the Critical Control Point . The anionic character of the intermediate suppresses the electrophilicity of both the nitrile and ester groups. To force a reaction, a second equivalent of Grignard is required, often necessitating thermal activation to overcome the Coulombic repulsion between the nucleophile (

Reaction Pathways

The outcome is dictated by stoichiometry and temperature:

-

Path A (Kinetic Control): Deprotonation only. Quenching returns starting material (or allows for

-alkylation with alkyl halides, not covered here). -

Path B (Thermodynamic Control - Nitrile Attack): With

eq. of Grignard and heat, the reagent adds to the nitrile to form a metallo-imine. Hydrolysis yields a -